Canagliflozin hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Canagliflozin hemihydrate is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. It works by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion and lower blood glucose levels. This compound is also known for its cardiovascular benefits, reducing the risk of major cardiovascular events in patients with type 2 diabetes and established cardiovascular disease.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of canagliflozin hemihydrate involves several synthetic steps. One common method includes the reaction of 5-iodo-2-methyl benzoic acid with various reagents to form the intermediate compounds. These intermediates are then subjected to crystallization processes to obtain canagliflozin hemihydrate.
Industrial Production Methods: Industrial production of canagliflozin hemihydrate typically involves large-scale crystallization techniques. The process includes the use of solvents like methanol and water to achieve high yield and purity. Adjustments in pH and the addition of acetic acid can help control the water content and improve the quality of the final product.
化学反応の分析
Types of Reactions: Canagliflozin hemihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are then purified to obtain the final canagliflozin hemihydrate compound.
科学的研究の応用
Canagliflozin hemihydrate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of other pharmaceutical compounds and as a reagent in organic synthesis.
Biology: Studied for its effects on glucose metabolism and its potential use in metabolic disorders.
Medicine: Investigated for its efficacy in treating type 2 diabetes and its cardiovascular benefits.
Industry: Employed in the development of new antidiabetic drugs and formulations.
作用機序
Canagliflozin hemihydrate exerts its effects by inhibiting the SGLT2 protein in the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased urinary glucose excretion and lower blood glucose levels. The molecular targets involved include the SGLT2 protein and the renal glucose transport pathway.
類似化合物との比較
Dapagliflozin
Empagliflozin
Ertugliflozin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
1809403-05-1 |
---|---|
分子式 |
C24H27FO6S |
分子量 |
462.5 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C24H25FO5S.H2O/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t19-,21-,22+,23-,24+;/m1./s1 |
InChIキー |
RCCZPUWDQVUJAB-FVYJGOGTSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O |
正規SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。